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Compound of Interest
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Cat. No.: B7767522

Unlike molecules with rigid frameworks, 1-iodobutane is characterized by significant
conformational flexibility due to rotation around its carbon-carbon single bonds. This flexibility
means that at any given moment, a bulk sample exists as a dynamic equilibrium of multiple
spatial arrangements, or conformers. The overall geometry is defined primarily by two key
dihedral angles: 11 (I-C1-C2-C3) and 12 (C1-C2-C3-C4).

High-resolution microwave spectroscopy and gas-phase electron diffraction studies have
confirmed the presence of three principal low-energy conformers.[1][2][3] These are designated
based on the orientation around the C1-C2 and C2-C3 bonds, where anti (A) refers to a
dihedral angle of approximately 180° and gauche (G) refers to an angle of approximately £60°.

[4]
The three most stable conformers identified are:
o Anti-Anti (AA): The most extended conformer with both dihedral angles close to 180°.

e Gauche-Anti (GA): Features a gauche relationship between the iodine atom and the propyl
group, while the carbon backbone remains in an anti arrangement.

e Gauche-Gauche (GG): Both dihedral angles are in a gauche orientation.

A combined gas-phase electron diffraction (ED) and ab initio calculation study at 23°C
determined the conformational composition to be a mixture, with the AA conformer present at
19 + 17% and the GA conformer at 17 + 31%, alongside other conformers.[2] High-resolution
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microwave spectroscopy has successfully resolved rotational transitions for all three AA, GA,
and GG species, allowing for a detailed structural analysis of each.[3][5]
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Caption: Logical relationship of 1-iodobutane's principal conformers.

Quantitative Geometric Parameters

The precise geometry of 1-iodobutane has been determined by combining experimental data
with ab initio molecular orbital calculations.[2] The bulky iodine atom and the flexible butyl chain
create steric strain that deviates bond angles from the idealized tetrahedral 109.5°. The C-I
bond is notably long, reflecting the large atomic radius of iodine.

The table below summarizes the key structural parameters for the Gauche-Anti (GA)
conformer, as determined by a joint gas-phase electron diffraction and computational study.[2]
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Parameter

Description

Value (GA
Conformer)

Causality &
Insights

Bond Lengths

r(C1-1)

Carbon-lodine bond

length

2.133 (x 0.011) A

The large covalent
radius of iodine results
in a significantly
longer bond compared
to other carbon-

halogen bonds.

r(C1-C2)

Carbon-Carbon bond

length

1.506 (+ 0.005) A

Shorter than the other
C-C bonds, potentially
due to electronic
effects from the
adjacent

electronegative iodine.

r(C2-C3)

Carbon-Carbon bond

length

1.518 (+ 0.005) A

Typical C-C single
bond length in an alkyl

chain.

[(C3-C4)

Carbon-Carbon bond

length

1.535 (+ 0.005) A

Slightly elongated,
reflecting its position
further from the
electron-withdrawing
influence of the iodine

atom.

Bond Angles

£1-C1-C2

lodine-Carbon-Carbon

angle

111.9° (Calculated)

This value is not
explicitly stated in the
abstract but is
expected to be slightly
larger than tetrahedral
due to the steric bulk

of iodine.
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Significantly opened
from the ideal 109.5°
Carbon-Carbon- to minimize steric
£C1-C2-C3 116.8° (+ 1.5°) _
Carbon angle repulsion between the
I-C1 group and the

C3-C4 group.

Also expanded
beyond the tetrahedral
Carbon-Carbon- angle due to
£C2-C3-C4 115.3° (+ 1.5°) ) ]
Carbon angle intramolecular steric
interactions within the

butyl chain.

Note: Experimental uncertainties (20) are provided in parentheses where available.[2] Ab initio
calculations are used to constrain differences between related parameters during the analysis
of experimental data.

Methodologies for Structural Determination

A multi-faceted approach combining experimental spectroscopy and computational modeling is
essential for a complete and trustworthy structural characterization of a flexible molecule like 1-
iodobutane.

High-Resolution Microwave Spectroscopy

Microwave spectroscopy provides extraordinarily precise structural information by measuring
the quantized rotational transitions of polar molecules in the gas phase. Because the moments
of inertia are a direct function of the molecular geometry and atomic masses, this technique
can distinguish between different conformers.

Causality: Each conformer of 1-iodobutane has a unique three-dimensional shape and
therefore a unique set of rotational constants (A, B, C). By measuring the frequencies of
rotational transitions, these constants can be determined with high precision. Furthermore, the
interaction of the iodine nucleus's quadrupole moment with the molecule's internal electric field
provides the nuclear quadrupole coupling constants, which are highly sensitive to the electronic
environment around the iodine atom and thus to the conformation.[3][5]
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This protocol is a self-validating system as the observed transition frequencies must be fit to a
quantum mechanical model with very high precision for the data to be considered valid.

Sample Preparation: A sample of 1-iodobutane (=99% purity) is placed in a glass tube.[5] A
carrier gas, typically dry argon, is bubbled through the liquid sample at room temperature.[5]

Supersonic Expansion: The resulting gas mixture is pulsed through a solenoid valve into a
high-vacuum chamber (e.g., 10~° Torr).[5] This process, known as supersonic expansion,
cools the molecules to a rotational temperature of 1-2 K, collapsing them into their lowest
energy conformational states and simplifying the resulting spectrum.

Microwave Excitation: A short, high-power microwave pulse (e.g., 6 us) that sweeps a broad
frequency range (e.g., DC to 1 GHz) is broadcast into the chamber, inducing a coherent
polarization in the rotationally cold molecules.[5]

Data Acquisition: The polarizing pulse is followed by a short delay (e.g., 1 pys), after which the
transient molecular emission signal, known as the Free Induction Decay (FID), is collected
by a second antenna.[5]

Signal Processing: The FID, which contains the frequency and decay information of all
excited rotational transitions, is digitized and Fourier transformed to produce the frequency-
domain spectrum.[5]

Spectral Analysis: The resulting high-resolution spectrum is analyzed to assign transitions to
the AA, GA, and GG conformers. This assignment is confirmed by fitting the frequencies to a
Hamiltonian model to extract precise rotational, centrifugal distortion, and nuclear
quadrupole coupling constants.[3]
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FTMW Spectroscopy Workflow
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4. Data Acquisition
(Free Induction Decay)

5. Fourier Transform
(Time -> Frequency Domain)

6. Spectral Analysis
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Result:
Precise Geometry of Each Conformer
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Caption: Experimental workflow for FTMW spectroscopy.
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Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the overall molecular structure, including the
distribution of conformers in the gas phase at a specific temperature.[6]

Causality: In a GED experiment, a high-energy beam of electrons is scattered by the gas-
phase molecules. The resulting interference pattern is dependent on the internuclear distances
within the molecule.[6] By analyzing this pattern, one can derive bond lengths, bond angles,
and the relative abundances of the different conformers present in the sample. This provides a
thermally-averaged picture of the molecular structure, which is complementary to the
conformer-specific data from microwave spectroscopy.[2]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are indispensable tools that
complement experimental findings.

Causality: Computational models are used to predict the structures and relative energies of all
possible conformers.[2][5] This is achieved by performing geometry optimizations, where the
energy of the molecule is minimized with respect to all atomic coordinates.[7] The calculated
rotational constants for the predicted low-energy structures are then compared with
experimental values from microwave spectroscopy to make definitive assignments. This
synergy between theory and experiment is crucial for unraveling the complex structural
landscape of flexible molecules.

Conclusion

The molecular architecture of 1-iodobutane is defined by a dynamic equilibrium between at
least three low-energy conformers: Anti-Anti (AA), Gauche-Anti (GA), and Gauche-Gauche
(GG). Its specific bond lengths and angles are a consequence of the interplay between the
steric hindrance imposed by the bulky iodine atom and the flexible butyl chain, leading to
significant deviations from idealized tetrahedral geometry.

A comprehensive and trustworthy understanding of this structure is achieved only through the
synergistic application of high-resolution experimental techniques, such as microwave

spectroscopy and gas-phase electron diffraction, with high-level computational modeling. This
integrated approach provides a self-validating framework, ensuring that the detailed geometric
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parameters reported herein represent an accurate and reliable picture of the molecule's
structure, which is fundamental to predicting its reactivity and physical properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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